Triterpene saponins

Triterpene saponins are a class of triterpenoid compounds characterized by their unique structure, containing a furostane or spirostane skeleton with a glycosidic linkage. These natural products are widely distributed in various plants and possess diverse biological activities. They are known for their potential health benefits such as antioxidant, anti-inflammatory, and hepatoprotective properties.

Structurally, triterpene saponins typically consist of a triterpenoid aglycone linked to one or more sugar moieties through the 3- or 28-carbon position. The aglycones exhibit structural diversity, with common types including oleanolic acid and ursolic acid derivatives.

In pharmaceutical applications, triterpene saponins have garnered significant attention due to their pharmacological activities. They are used in herbal medicine formulations, nutraceuticals, and as potential candidates for drug development targeting various diseases. Research indicates that these compounds may exert therapeutic effects through multiple mechanisms, including modulation of enzyme activity, alteration of cellular signaling pathways, and interaction with specific receptors.

Due to their unique chemical structure and biological activities, triterpene saponins continue to be an area of interest in both fundamental research and applied studies in the field of natural product chemistry.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

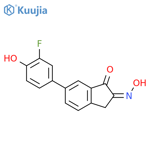

|

Saikosaponin H | 91990-63-5 | C48H78O17 |

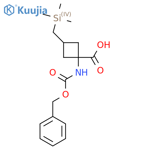

|

Saikosaponin B2 | 58316-41-9 | C42H68O13 |

|

buddlejasaponin IV | 139523-30-1 | C48H78O18 |

|

Pulchinenoside C | 129741-57-7 | C59H96O26 |

|

Ginsenoside C-K | 39262-14-1 | C36H62O8 |

|

Polygalasaponin XXXV | 184479-28-5 | C63H98O31 |

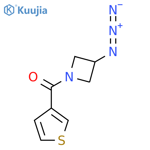

|

GyMneMic acid I | 122168-40-5 | C43H66O14 |

|

Saikosaponin B1 | 58558-08-0 | C42H68O13 |

|

ginsenoside F2 | 62025-49-4 | C42H72O13 |

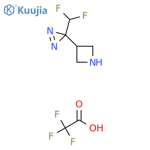

|

Aridanin | 81053-26-1 | C38H61NO8 |

関連文献

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

3. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

推奨される供給者

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagents会社の性質: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品